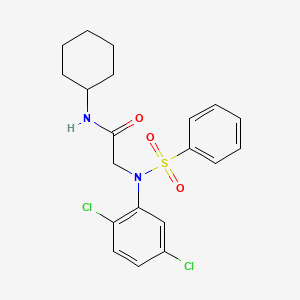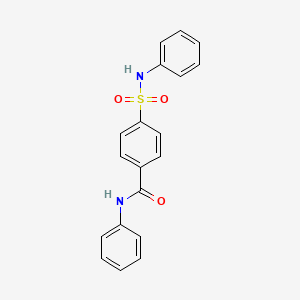
N~1~-cyclohexyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-cyclohexyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CDGP, is a compound that has been extensively studied in recent years due to its potential therapeutic applications. CDGP is a small molecule that belongs to the class of glycine receptor antagonists and has been shown to have promising effects in various scientific research applications.
Mecanismo De Acción
CDGP acts as an antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a crucial role in the modulation of synaptic transmission in the central nervous system. By blocking the glycine receptor, CDGP inhibits the transmission of excitatory signals, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects
CDGP has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter that plays a crucial role in the modulation of synaptic transmission. CDGP has also been shown to decrease the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDGP has several advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in various scientific research applications. However, CDGP has some limitations, such as its low solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for the study of CDGP. One area of research is the development of CDGP derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of CDGP in other neurological disorders. Additionally, the study of the mechanism of action of CDGP and its interactions with other neurotransmitter systems is an area of ongoing research.
Conclusion
In conclusion, CDGP is a compound that has been extensively studied for its potential therapeutic applications in various scientific research applications. It acts as an antagonist of the glycine receptor and has been shown to have promising effects in the treatment of various neurological disorders. CDGP has several advantages for use in laboratory experiments, and there are several future directions for its study.
Aplicaciones Científicas De Investigación
CDGP has been extensively studied for its potential therapeutic applications in various scientific research applications. It has been shown to have promising effects in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and schizophrenia. CDGP has also been studied for its potential use as a local anesthetic and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c21-15-11-12-18(22)19(13-15)24(28(26,27)17-9-5-2-6-10-17)14-20(25)23-16-7-3-1-4-8-16/h2,5-6,9-13,16H,1,3-4,7-8,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHGCJRPLMFCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3505056.png)
![3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B3505064.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3505065.png)

![4-(2-quinoxalinyl)phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3505070.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-2-propyl-5-isoindolinecarboxamide](/img/structure/B3505072.png)
![(4-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid](/img/structure/B3505080.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B3505084.png)
![3,4-dimethoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3505086.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505099.png)
![N-(4-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3505107.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505118.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3505126.png)
![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3505127.png)